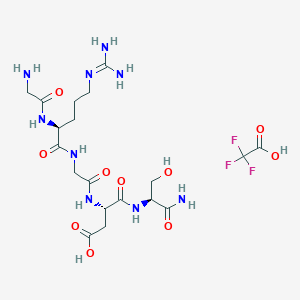

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

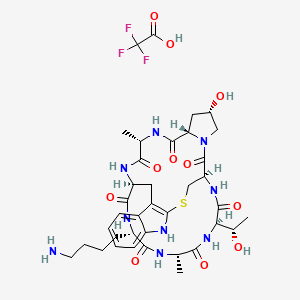

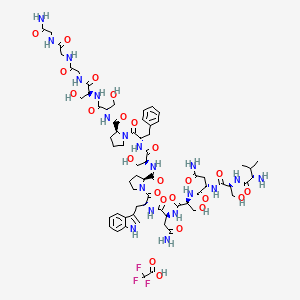

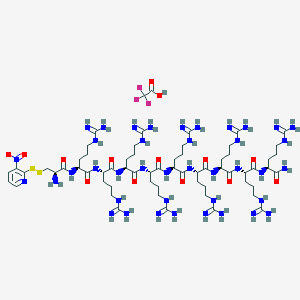

“H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is a pentapeptide with no N-terminal modification . It can be coupled to carriers by its free N-terminus . It’s also known to inhibit fibronectin function by binding to platelet-binding sites .

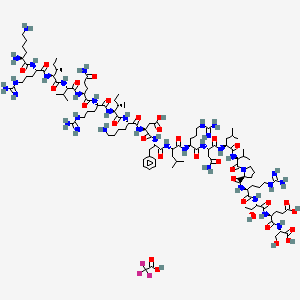

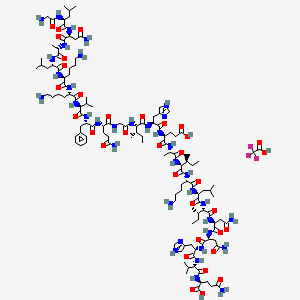

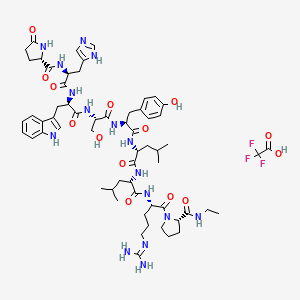

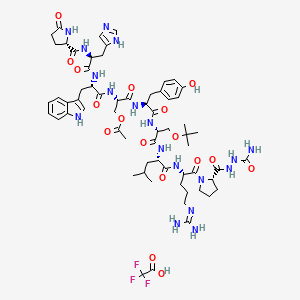

Molecular Structure Analysis

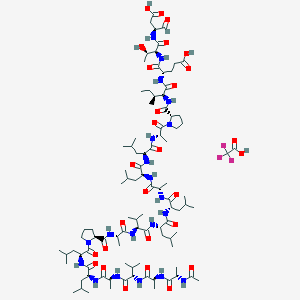

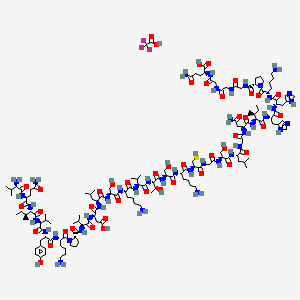

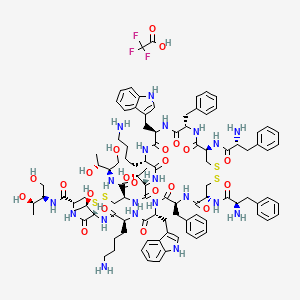

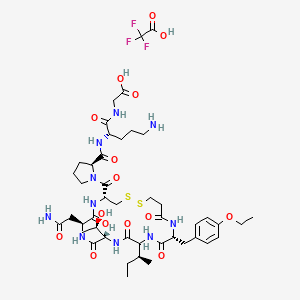

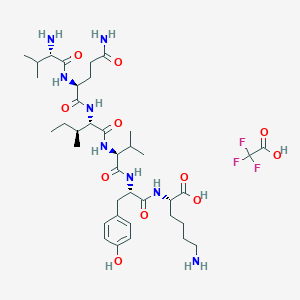

The molecular weight of “H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is 489.48 . Its chemical formula is C17H31N9O8 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is a white to off-white powder . It is soluble in water . The peptide should be stored at temperatures below -15°C . It’s also hygroscopic, meaning it readily absorbs moisture from the environment .Wirkmechanismus

Target of Action

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate, also known as GRGDS-NH2, is a pentapeptide with no N-terminal modification . It primarily targets fibronectin , a high-molecular-weight glycoprotein of the extracellular matrix that binds to integrins. Fibronectin plays a crucial role in cell adhesion, growth, migration, and differentiation .

Mode of Action

The interaction of GRGDS-NH2 with its target, fibronectin, inhibits fibronectin’s binding to platelets . This interaction can result in changes in cell adhesion and migration, affecting the overall cellular behavior .

Biochemical Pathways

Given its interaction with fibronectin and the role of fibronectin in various cellular processes, it can be inferred that grgds-nh2 may influence pathways related to cell adhesion, migration, and differentiation .

Result of Action

The molecular and cellular effects of GRGDS-NH2’s action primarily involve changes in cell adhesion and migration due to its interaction with fibronectin . These changes can influence various biological processes, including tissue repair, embryogenesis, blood clotting, and immune response .

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYWZCVLFVHNW-PUBMXKGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.